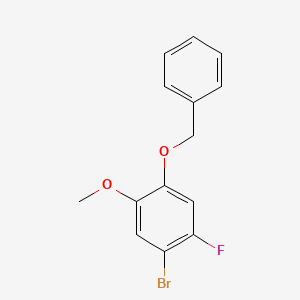

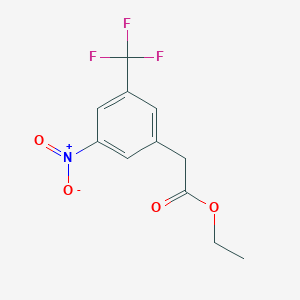

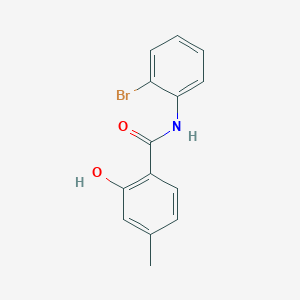

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is a chemical compound belonging to the class of benzamide derivatives. It is a hydrophilic compound with a molecular weight of 305.24 g/mol and a melting point of 117-118°C. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-tumor agents. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.

科学的研究の応用

Coordination Chemistry

The compound has been used to synthesize a coordination polymer of Ni(II) , which exhibits a polymeric structure . This application is significant in the field of coordination chemistry, where the compound acts as a bidentate ligand coordinating through the carbonyl oxygen atom and the amine nitrogen. The resulting complex has potential applications in catalysis and materials science.

Pharmaceutical Intermediates

“2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide” serves as an intermediate in pharmaceutical synthesis . It can be used to produce other compounds like 4-bromo-phenol, which are crucial in the development of new drugs and treatments.

Antimicrobial Activity

Compounds derived from “2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide” have shown antibacterial and antifungal activities . The extent of this activity is influenced by the nature of the substituent attached to the benzene ring, making it a valuable compound for developing new antimicrobial agents.

Antiviral Applications

Derivatives containing an aromatic fragment from this compound exhibit potent antiviral activity . They have been characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

Anticancer Research

The compound has been identified as a lead compound in medicinal chemistry for the development of new anticancer drugs. Its derivatives have been shown to exhibit anticancer activities, making it a promising candidate for cancer treatment research.

Thermal Stability Studies

The compound’s thermal stability has been studied through thermogravimetric analysis . At higher temperatures, it undergoes oxidative thermal decomposition, which is crucial for understanding its stability and behavior under various conditions .

Structural Analysis

“2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide” has been characterized using single crystal X-ray diffraction analysis . This application is essential in determining the molecular and crystal structure, which is fundamental in material science and chemistry research .

Infrared Spectroscopy

The compound has been analyzed using IR spectroscopy to understand its molecular vibrations and structure . This technique is widely used in chemical analysis to identify and study various organic and inorganic substances.

作用機序

Target of Action

Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties , suggesting potential targets could be cancer-related proteins or pathways.

Biochemical Pathways

Given the potential anti-cancer properties of related compounds , it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair.

Result of Action

Based on the potential anti-cancer properties of related compounds , it’s possible that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.

特性

IUPAC Name |

2-(4-bromophenoxy)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSZSOFHFVHKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=NO)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC/C(=N/O)/N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)